Phenyl 4-(triphenoxymethyl)phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(triphenoxymethyl)phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further substituted with a triphenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(triphenoxymethyl)phenyl carbonate typically involves the reaction of phenol derivatives with carbonyl compounds under specific conditionsThe reaction conditions often require the use of catalysts such as hydrogen bromide or boron tribromide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(triphenoxymethyl)phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonate group into other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Strong nucleophiles like phenoxide ions are often employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted phenyl carbonates.
Scientific Research Applications
Phenyl 4-(triphenoxymethyl)phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Phenyl 4-(triphenoxymethyl)phenyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic acyl substitution reactions, which are facilitated by the presence of electron-withdrawing groups .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- Bis(pentafluorophenyl) carbonate
Uniqueness
Phenyl 4-(triphenoxymethyl)phenyl carbonate is unique due to its triphenoxymethyl substitution, which imparts distinct chemical properties compared to other phenyl carbonates.
Properties
CAS No. |
49758-57-8 |
---|---|
Molecular Formula |
C32H24O6 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
phenyl [4-(triphenoxymethyl)phenyl] carbonate |
InChI |
InChI=1S/C32H24O6/c33-31(34-26-13-5-1-6-14-26)35-27-23-21-25(22-24-27)32(36-28-15-7-2-8-16-28,37-29-17-9-3-10-18-29)38-30-19-11-4-12-20-30/h1-24H |
InChI Key |
RNLPHXPVXQWKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.